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Compound of Interest

Compound Name:
2-Butanamine, 1-methoxy-N,N-

dimethyl-

Cat. No.: B13837497

Get Quote

Executive Summary
1-Methoxy-N,N-dimethylbutan-2-amine (CAS: 144028-26-2) is a tertiary amine featuring an

acyclic ether motif.[1] Structurally, it represents a

-methoxy amine scaffold, a critical pharmacophore found in various bioactive molecules,
including muscarinic receptor ligands and local anesthetics. Its low molecular weight (131.22
g/mol ) and favorable lipophilicity profile make it an attractive candidate for Fragment-Based
Drug Discovery (FBDD), serving as a versatile building block for constructing more complex
nitrogenous heterocycles or neurotransmitter analogs.
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Parameter Value

IUPAC Name 1-Methoxy-N,N-dimethylbutan-2-amine

Common Synonyms
2-Butanamine, 1-methoxy-N,N-dimethyl-; (2-

Dimethylamino-1-methoxybutane)

CAS Number 144028-26-2

Molecular Formula

Molecular Weight 131.22 g/mol

SMILES CCC(N(C)C)COC

Molecular Structure & Stereochemistry
The molecule consists of a four-carbon butane backbone with two key functional substitutions:

C1 Position: A methoxy group (

), introducing an ether linkage that serves as a hydrogen bond acceptor.

C2 Position: A dimethylamino group (

), conferring basicity and serving as a proton acceptor at physiological pH.

Stereochemical Implications
The C2 carbon is a chiral center, resulting in two enantiomers: (R)-1-methoxy-N,N-

dimethylbutan-2-amine and (S)-1-methoxy-N,N-dimethylbutan-2-amine.

Significance: In biological systems, the spatial arrangement of the methoxy and

dimethylamino groups is critical. This scaffold mimics the spatial geometry of acetylcholine

and muscarine, particularly in the distance between the ether oxygen and the nitrogen atom

(approx. 3-4 Å), which is a determinant for binding affinity at cholinergic receptors.

Physicochemical Profile (Predicted)
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Property Value (Predicted) Context

pKa (Base) 9.5 ± 0.5
Typical for aliphatic tertiary

amines; protonated at pH 7.4.

LogP 1.2 - 1.5
Moderate lipophilicity; crosses

blood-brain barrier (BBB).

H-Bond Donors 0 Lacks -OH or -NH groups.

H-Bond Acceptors 2
Ether Oxygen + Tertiary Amine

Nitrogen.

Rotatable Bonds 4 High conformational flexibility.

Synthetic Methodologies
For drug development applications requiring high purity and specific stereochemistry, we

propose two primary synthetic routes. The choice depends on the availability of chiral starting

materials.

Route A: From 2-Amino-1-butanol (Chiral Pool
Approach)
This route is preferred for generating enantiomerically pure products, starting from

commercially available (R)- or (S)-2-amino-1-butanol.

N-Methylation: Reductive amination of 2-amino-1-butanol using formaldehyde (

) and formic acid (

) (Eschweiler-Clarke reaction) or

yields the N,N-dimethylamino alcohol.

O-Methylation: The resulting alcohol is treated with a strong base (e.g., Sodium Hydride,

) and a methylating agent (Methyl Iodide,

) in an aprotic solvent (THF) to form the final ether.
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Route B: Reductive Amination of 1-Methoxy-2-butanone
Suitable for racemic synthesis or industrial scale-up.

Precursor Synthesis: 1-Methoxy-2-butanone is prepared via the reaction of 1-bromo-2-

butanone with sodium methoxide (

).

Reductive Amination: The ketone reacts with dimethylamine (

) in the presence of a reducing agent (

or

) to yield the target amine.

Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis for Route A.

2-Amino-1-butanol
(Chiral Precursor)

2-(Dimethylamino)-1-butanol
(Intermediate)

HCHO, HCOOH
(Eschweiler-Clarke)

1-Methoxy-N,N-dimethylbutan-2-amine
(Target)

NaH, MeI
(Williamson Ether)

Click to download full resolution via product page

Figure 1: Synthetic pathway from 2-Amino-1-butanol via N-methylation followed by O-

methylation.

Pharmacological Implications & Applications[2]
Muscarinic Pharmacophore Analysis
The 1-methoxy-N,N-dimethylbutan-2-amine structure is an acyclic bioisostere of muscarine.
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Structural Homology: The ether oxygen at C1 mimics the ring oxygen of the tetrahydrofuran

ring in muscarine, while the dimethylamino group mimics the trimethylammonium head

(albeit tertiary, not quaternary).

Receptor Binding: Tertiary amines can bind to muscarinic acetylcholine receptors (mAChRs)

via cationic interaction with the conserved aspartate residue (e.g., Asp105 in M1) once

protonated. The methoxy group may participate in hydrogen bonding with tyrosine or

threonine residues in the orthosteric binding pocket.

Drug Development Utility
Fragment-Based Design: With a molecular weight of 131 Da, this molecule is an ideal

"fragment." It can be elaborated at the C3 or C4 positions to improve potency or selectivity.

CNS Penetration: The combination of a tertiary amine (pKa ~9.5) and an ether linkage

suggests good oral bioavailability and blood-brain barrier penetration, making it a suitable

scaffold for CNS-targeted drugs (e.g., for Alzheimer's or schizophrenia).

Local Anesthetic Potential: The structural motif (lipophilic tail + intermediate chain +

hydrophilic amine) loosely resembles the amino-amide or amino-ester class of local

anesthetics, suggesting potential sodium channel blocking activity.

Analytical Characterization Protocols
To validate the identity of synthesized 1-methoxy-N,N-dimethylbutan-2-amine, the following

spectral signatures are expected:

Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3, 400 MHz):

0.90 (t, 3H, C4-CH3): Triplet typical of a terminal ethyl group.

1.3-1.5 (m, 2H, C3-CH2): Multiplet for the methylene group.

2.25 (s, 6H, N(CH3)2): Strong singlet for the N-methyl protons.

2.60 (m, 1H, C2-H): Methine proton adjacent to the amine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13837497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.35 (s, 3H, O-CH3): Singlet for the methoxy group.

3.4-3.5 (dd, 2H, C1-H2): Diastereotopic protons adjacent to the ether oxygen.

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode).

Expected Ion:

m/z.

Fragmentation:

Loss of methoxy group (

, -31).

Alpha-cleavage adjacent to the nitrogen is a dominant pathway.

Safety & Handling
Hazards: As a low molecular weight amine, the compound is likely corrosive and flammable.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the

amine or absorption of atmospheric

.

PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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